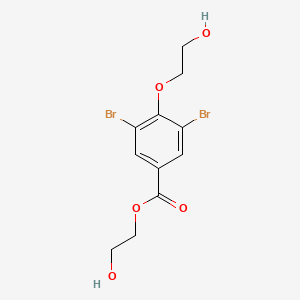
2-Hydroxyethyl 3,5-dibromo-4-(2-hydroxyethoxy)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxyethyl 3,5-dibromo-4-(2-hydroxyethoxy)benzoate is an organic compound with the molecular formula C11H12Br2O5. This compound is characterized by the presence of two bromine atoms, a benzoate group, and hydroxyethoxy substituents. It is often used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxyethyl 3,5-dibromo-4-(2-hydroxyethoxy)benzoate typically involves the esterification of 3,5-dibromo-4-hydroxybenzoic acid with ethylene glycol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistent quality of the final product.
化学反応の分析
Types of Reactions
2-Hydroxyethyl 3,5-dibromo-4-(2-hydroxyethoxy)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The hydroxyethyl groups can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to remove the bromine atoms or to convert the ester groups to alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and bases (e.g., sodium hydroxide).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, water).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether, tetrahydrofuran).
Major Products Formed
Substitution: Derivatives with different functional groups replacing the bromine atoms.
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, debrominated compounds.
科学的研究の応用
2-Hydroxyethyl 3,5-dibromo-4-(2-hydroxyethoxy)benzoate is utilized in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Employed in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-Hydroxyethyl 3,5-dibromo-4-(2-hydroxyethoxy)benzoate involves its interaction with specific molecular targets. The bromine atoms and hydroxyethoxy groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
3,5-Dibromo-4-hydroxybenzoic acid: A precursor in the synthesis of 2-Hydroxyethyl 3,5-dibromo-4-(2-hydroxyethoxy)benzoate.
4-[(2-hydroxyethoxy)carbonyl]benzoate: A structurally similar compound with different substituents.
Uniqueness
This compound is unique due to its specific combination of bromine atoms and hydroxyethoxy groups, which confer distinct chemical and biological properties
特性
CAS番号 |
60568-32-3 |
|---|---|
分子式 |
C11H12Br2O5 |
分子量 |
384.02 g/mol |
IUPAC名 |
2-hydroxyethyl 3,5-dibromo-4-(2-hydroxyethoxy)benzoate |
InChI |
InChI=1S/C11H12Br2O5/c12-8-5-7(11(16)18-4-2-15)6-9(13)10(8)17-3-1-14/h5-6,14-15H,1-4H2 |
InChIキー |
UQPMQYMAYKGTGA-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1Br)OCCO)Br)C(=O)OCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5,5-Dimethyl-3-[(2-methylphenyl)methylidene]oxolan-2-one](/img/structure/B14621750.png)
![1-({4-[(2,4-Dichlorophenyl)methoxy]-3-nitrophenyl}methyl)-1H-imidazole](/img/structure/B14621761.png)

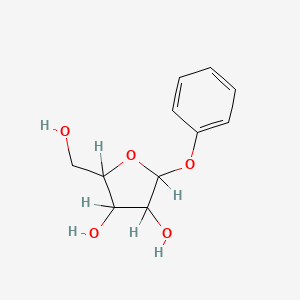
![1-[(Z)-[(2E)-1-(4-methoxyphenyl)-2-(methylcarbamothioylhydrazinylidene)ethylidene]amino]-3-methylthiourea](/img/structure/B14621774.png)
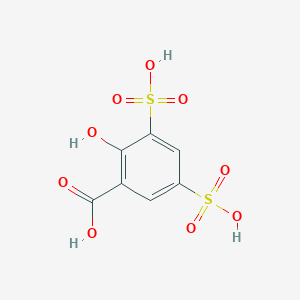
![2-{[(2-Phenylethenesulfonyl)carbamoyl]amino}octanoic acid](/img/structure/B14621787.png)

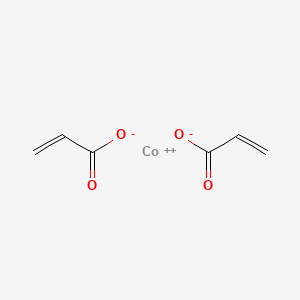
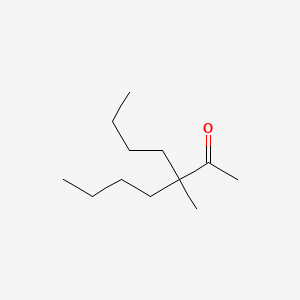
![1H-Imidazo[4,5-b]pyridin-5-amine, 7-(methylthio)-](/img/structure/B14621817.png)
![2,2-Dimethylpropane-1,3-diol;furan-2,5-dione;1,7,8,9,10,10-hexachloro-4-oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione;propane-1,2-diol](/img/structure/B14621820.png)
![[2-(Methoxymethyl)penta-1,4-dien-3-yl]benzene](/img/structure/B14621821.png)
![1-Oxo-2-[(2,4,6-trimethylphenyl)methanesulfonyl]-1lambda~5~-pyridine](/img/structure/B14621835.png)
